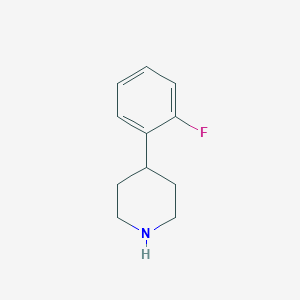

4-(2-Fluorophenyl)Piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGZYFMLKMITDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611808 | |

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180161-17-5 | |

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)piperidine: Pathways and Protocols for the Modern Laboratory

Abstract

The 4-(2-fluorophenyl)piperidine scaffold is a privileged motif in contemporary medicinal chemistry, forming the core of numerous centrally acting therapeutic agents. Its strategic incorporation into drug candidates is driven by the favorable physicochemical and pharmacokinetic properties imparted by the piperidine ring, combined with the metabolic stability and unique electronic characteristics of the 2-fluoro-substituted phenyl group. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of key synthetic strategies, including Suzuki-Miyaura coupling, reductive amination, Grignard reactions, and Buchwald-Hartwig amination. Each section is supported by detailed experimental protocols, troubleshooting insights, and a discussion of the causal factors influencing reaction outcomes, empowering chemists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound in CNS Drug Discovery

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to confer aqueous solubility and desirable pharmacokinetic profiles.[1] When coupled with a 2-fluorophenyl substituent, the resulting molecule, this compound, becomes a highly sought-after building block in the development of drugs targeting the central nervous system (CNS).[2][3] The fluorine atom at the ortho position can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets. This unique combination of features has led to the incorporation of the this compound core into a range of CNS drug candidates, including those for psychiatric and neurological disorders.

The efficient and scalable synthesis of this key intermediate is therefore a critical undertaking in the drug development pipeline. The choice of synthetic route is a multifaceted decision, balancing factors such as cost of starting materials, number of steps, overall yield, purity of the final product, and scalability. This guide will explore the most prominent and practical synthetic strategies to empower chemists with the knowledge to navigate these choices effectively.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, offering mild and versatile methods for the synthesis of complex molecules. Two of the most powerful of these reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are highly applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide.[4][5][6][7][8] For the synthesis of this compound, this typically involves the coupling of a 2-fluorophenylboronic acid with a suitable piperidine-derived electrophile.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction and achieving high yields.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction: Coupling of 2-fluorophenylboronic acid with a protected 4-halopiperidine.

-

Starting Materials: N-Boc-4-iodopiperidine, 2-fluorophenylboronic acid.

-

Reagents: Pd(PPh₃)₄ (palladium catalyst), K₂CO₃ (base), 1,4-dioxane/water (solvent).

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask, add N-Boc-4-iodopiperidine (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-fluorophenyl)piperidine.

-

Deprotection of the Boc group is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield this compound.

Causality and Field Insights:

-

The use of a bi-phasic solvent system like dioxane/water is common in Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.

-

The choice of base is crucial; inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The base activates the boronic acid for transmetalation.[10]

-

For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may be required to facilitate the oxidative addition step.[5]

Buchwald-Hartwig Amination: A Powerful C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a direct route to arylamines from aryl halides.[11][12][13][14][15] In the context of this compound synthesis, this reaction can be employed by coupling a 2-fluorophenyl halide with a piperidine derivative.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The selection of the appropriate palladium precursor and phosphine ligand is paramount for achieving high catalytic activity and broad substrate scope.[12][15]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction: Coupling of 2-fluorobromobenzene with piperidine.

-

Starting Materials: 2-fluorobromobenzene, piperidine.

-

Reagents: Pd₂(dba)₃ (palladium precursor), XPhos (ligand), NaOtBu (base), toluene (solvent).

Step-by-Step Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous, degassed toluene, followed by 2-fluorobromobenzene (1.0 equiv) and piperidine (1.2 equiv).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality and Field Insights:

-

Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the amine in the catalytic cycle.

-

Bulky, electron-rich phosphine ligands like XPhos are often necessary to promote the reductive elimination step, which can be challenging for sterically hindered substrates.[12]

-

Careful exclusion of air and moisture is critical for the stability and activity of the palladium catalyst.

Nucleophilic Addition to a Piperidone Core

A conceptually different and widely used approach to 4-substituted piperidines involves the nucleophilic addition of an organometallic reagent to a 4-piperidone derivative. The Grignard reaction is a classic and powerful example of this strategy.

Grignard Reaction: A Time-Tested C-C Bond Formation

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[16][17][18] For the synthesis of this compound, this entails the reaction of 2-fluorophenylmagnesium bromide with a protected 4-piperidone, followed by dehydration and reduction.

Mechanistic Rationale: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the piperidone, forming a new C-C bond and a magnesium alkoxide intermediate. Aqueous workup then protonates the alkoxide to yield a tertiary alcohol. Subsequent dehydration and reduction steps lead to the final product.

Experimental Protocol: Grignard Reaction

-

Reaction: Addition of 2-fluorophenylmagnesium bromide to N-Boc-4-piperidone.

-

Starting Materials: 2-bromofluorobenzene, magnesium turnings, N-Boc-4-piperidone.

-

Reagents: Iodine (for activation), anhydrous THF (solvent), HCl (for dehydration and deprotection).

Step-by-Step Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask under an argon atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromofluorobenzene (1.1 equiv) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Grignard Addition:

-

In a separate flask, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the cooled piperidone solution via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Dehydration/Reduction:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

The crude alcohol can then be subjected to dehydration (e.g., using a strong acid like HCl) to form the corresponding tetrahydropyridine, followed by reduction (e.g., catalytic hydrogenation with Pd/C) to yield this compound. Often, treatment with a strong acid can effect both dehydration and Boc deprotection.

-

Causality and Field Insights:

-

Strictly anhydrous conditions are essential for the success of a Grignard reaction, as any trace of water will quench the Grignard reagent.[16]

-

Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[17]

-

The N-Boc protecting group is ideal for this reaction as it is stable to the basic Grignard reagent and can be readily removed under acidic conditions.[19]

Reductive Amination: A Versatile Pathway to Amines

Reductive amination is a powerful method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[20][21] This strategy can be applied to the synthesis of this compound by reacting 2-fluoroaniline with a suitable diketone precursor to the piperidine ring.

Mechanistic Rationale: The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ by a hydride reducing agent to form the final amine product.[7]

Experimental Protocol: Reductive Amination

-

Reaction: Condensation of 2-fluoroaniline with a 1,5-dicarbonyl compound followed by reductive cyclization.

-

Starting Materials: 2-fluoroaniline, 1,5-pentanedial (or a suitable precursor).

-

Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) (reducing agent), acetic acid (catalyst), dichloromethane (solvent).

Step-by-Step Procedure:

-

To a solution of 1,5-pentanedial (1.0 equiv) in dichloromethane, add 2-fluoroaniline (1.0 equiv) and acetic acid (0.1 equiv).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Causality and Field Insights:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[21]

-

The reaction is typically carried out under mildly acidic conditions to catalyze imine formation.[7]

-

This approach is highly versatile and can be adapted for the synthesis of a wide range of substituted piperidines.

Comparative Analysis of Synthetic Pathways

The choice of the optimal synthetic route to this compound depends on a variety of factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the required purity of the final product. The following table provides a comparative summary of the key features of the discussed pathways.

| Synthetic Pathway | Key Advantages | Key Disadvantages | Typical Yields | Scalability |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available starting materials, well-established and reliable.[4][8] | Requires a pre-functionalized piperidine ring, potential for palladium contamination in the final product. | 70-90% | Good to excellent |

| Buchwald-Hartwig Amination | Direct formation of the C-N bond, broad substrate scope.[11][14] | Can require expensive and air-sensitive ligands and catalysts, potential for palladium contamination. | 60-85% | Good, but catalyst cost can be a factor. |

| Grignard Reaction | Utilizes readily available and inexpensive starting materials, a classic and well-understood reaction.[16] | Requires strictly anhydrous conditions, can have issues with selectivity and side reactions, multi-step process (addition, dehydration, reduction).[18] | 50-70% (over 3 steps) | Moderate, can be challenging on a large scale due to exothermic nature. |

| Reductive Amination | Often a one-pot procedure, utilizes readily available reagents, highly versatile.[20][21] | May require the synthesis of the dicarbonyl precursor, potential for over-alkylation. | 60-80% | Good to excellent |

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations for each pathway.

Caption: Suzuki-Miyaura Coupling Pathway

Caption: Buchwald-Hartwig Amination Pathway

Caption: Grignard Reaction Pathway

Caption: Reductive Amination Pathway

Conclusion and Future Outlook

The synthesis of this compound is a well-elucidated area of organic chemistry, with several robust and reliable methods at the disposal of the modern chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly versatile and high-yielding approach, especially for library synthesis and late-stage functionalization. The Grignard reaction remains a cost-effective and powerful tool, albeit with more stringent reaction conditions. Reductive amination provides a direct and often one-pot procedure that is highly amenable to scale-up.

The choice of the most appropriate synthetic strategy will ultimately be dictated by the specific needs of the project, including scale, cost, and available resources. As the demand for novel CNS-acting therapeutics continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key building blocks like this compound will remain an active and important area of research. Future innovations may lie in the development of more active and stable catalysts for cross-coupling reactions, the use of flow chemistry for safer and more efficient Grignard reactions, and the discovery of novel enzymatic routes for asymmetric piperidine synthesis.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

-

Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Kilic, B., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8888. [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Fu, H., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(15), 4058-4067. [Link]

- Christensen, S. B. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Saha, B. (2021). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 14(3), 185-190. [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7384. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methylbutanal-1-d. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Kang, T., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157-2169. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking a-MSH Analogue. (2008). SciSpace. Retrieved from [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Ariyarathna, J. P., et al. (2022). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 61(12), e202115809. [Link]

-

A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. (2021). Organic Letters, 23(7), 2534-2538. [Link]

-

Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry, 16, 1726-1732. [Link]

-

4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1163-1168. [Link]

-

The Grignard Reaction (Experiment). (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338-6348. [Link]

-

Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]

- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 格氏试剂 [sigmaaldrich.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. ajrconline.org [ajrconline.org]

Foreword: Navigating the Data Landscape for 4-(2-Fluorophenyl)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenyl)piperidine

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive resource on the physicochemical properties of this compound. It is important to note at the outset that while this compound is of significant interest as a structural motif in medicinal chemistry, specific experimental data for this precise isomer is not extensively reported in publicly accessible literature. Much of the available quantitative data pertains to the isomeric 4-(4-fluorophenyl)piperidine or are computationally predicted values.

Therefore, this guide adopts a dual-purpose structure. Firstly, it consolidates the available predicted and comparative data to provide a robust foundational understanding of this compound. Secondly, and more critically, it functions as a detailed methodological whitepaper. We will not only present the known properties but also provide detailed, field-proven experimental protocols for their determination. This approach is designed to empower researchers to generate validated, in-house data, ensuring the highest level of scientific integrity in their work. We will delve into the "why" behind experimental choices, grounding our protocols in established principles of physical organic chemistry and analytical science.

Molecular Identity and Structural Elucidation

This compound is an organic compound featuring a piperidine ring substituted at the 4-position with a 2-fluorophenyl group.[1] The presence of the fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[2][3] The piperidine ring, a ubiquitous scaffold in medicinal chemistry, imparts a three-dimensional structure that allows for specific interactions with biological targets.[4]

Table 1.1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 180161-17-5 | [1] |

| Molecular Formula | C₁₁H₁₄FN | [1] |

| Molecular Weight | 179.23 g/mol | [5] |

| InChI | InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | [1] |

| SMILES | C1CC(CCN1)C2=CC=CC=C2F | - |

Spectroscopic Confirmation of Structure

The definitive confirmation of the structure of a synthesized batch of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and the 2-fluorophenyl protons. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine coupling. The protons on the piperidine ring will be found in the upfield region (δ 1.5-3.5 ppm). The proton on the carbon bearing the phenyl group (C4-H) would be expected to be a complex multiplet. The signal for the N-H proton of the piperidine ring will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons of the 2-fluorophenyl ring and the four unique carbons of the piperidine ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.23). The fragmentation pattern will be characteristic of the structure, with likely fragments arising from the loss of the fluorophenyl group or cleavage of the piperidine ring.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are influenced by the interplay between the basic piperidine nitrogen and the lipophilic, electron-withdrawing 2-fluorophenyl group.

Table 2.1: Summary of Physicochemical Properties

| Property | Predicted/Comparative Value | Experimental Protocol |

| Physical State | White crystalline solid (by analogy)[2] | Section 2.1 |

| Melting Point (°C) | Data not available | Section 2.1 |

| Boiling Point (°C) | 256.0 ± 33.0 (Predicted for isomer)[6] | Section 2.2 |

| Aqueous Solubility | Sparingly soluble (by analogy)[2] | Section 2.3 |

| pKa | ~8-10 (Expected range for piperidines) | Section 2.4 |

| LogP | 2.1 (Computed for 4-fluoro isomer)[5] | Section 2.5 |

Protocol for Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities will typically broaden and depress the melting range. This protocol utilizes the capillary method, a standard and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Protocol for Determination of Boiling Point

Causality: The boiling point provides information about the volatility of the compound and is a useful physical constant for characterization. The micro-boiling point method is suitable for small sample quantities.

Methodology:

-

Sample Preparation: A few drops of liquid this compound are placed in a small test tube.

-

Capillary Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Data Recording: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Protocol for Determination of Aqueous Solubility

Causality: Aqueous solubility is a critical factor for drug absorption and distribution. The shake-flask method is the gold standard for determining solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear, saturated supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as HPLC-UV.

Protocol for Determination of pKa

Causality: The pKa, the negative logarithm of the acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. For this compound, the pKa of interest is that of the protonated piperidinium ion. Potentiometric titration is a highly accurate method for its determination.[1][7]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained using a background electrolyte like 0.1 M KCl.[7]

-

Instrumentation: A calibrated pH meter with a suitable electrode is used to monitor the pH of the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously stirring. The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the piperidine has been protonated.

Diagram 2.1: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination.

Protocol for Determination of LogP

Causality: The logarithm of the partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. Lipophilicity is a key driver of membrane permeability and metabolic clearance. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[8][9]

Methodology:

-

System Preparation: An RP-HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system. The retention time for each standard is recorded.

-

Calculation of Capacity Factor (k'): For each standard, the capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Standard Curve Generation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.[8]

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Determination: The log k' for this compound is calculated and its LogP value is determined by interpolation from the standard curve.

Diagram 2.2: Workflow for LogP Determination by RP-HPLC

Caption: Workflow for LogP Determination.

Stability Profile

The chemical stability of a compound under various conditions is critical for its development as a therapeutic agent. A stability-indicating assay, typically using HPLC, should be developed to separate the parent compound from any potential degradation products.

Protocol for Forced Degradation Study

Causality: Forced degradation studies are performed to understand the degradation pathways of a compound and to develop a stability-indicating analytical method.[10]

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Exposing a solution to UV light (e.g., 254 nm and 365 nm).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method. The peak areas of the parent compound and any degradation products are monitored.

-

Characterization of Degradants: If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.

Conclusion and Future Directions

This compound represents a molecule of significant interest, yet a comprehensive, publicly available dataset of its experimental physicochemical properties remains to be established. This guide has provided a framework for understanding its expected properties based on its structural components and has detailed the necessary experimental protocols for their robust determination. The provided methodologies for assessing purity, identity, solubility, pKa, lipophilicity, and stability serve as a validated starting point for any research program involving this compound. It is our hope that by empowering researchers with these tools, the scientific community can collectively build a more complete and accurate understanding of this and other valuable chemical entities.

References

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024, April 9). 4-(4-Fluorophenyl)piperidine. [Link]

-

Chemsrc. 4-(4-Fluorophenyl)piperidine. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Valko, K., Bevan, C., & Reynolds, D. (1997). High-Throughput Method for Lipophilicity Measurement. Analytical Chemistry, 69(11), 2022-2029. [Link]

-

Semantic Scholar. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

-

ResearchGate. Chromatographic Approaches for Measuring Log P. [Link]

-

SpectraBase. N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine. [Link]

-

Saify, Z. S., Mallick, T. Z., Begum, N., Yousuf, S., Saeed, S. M. G., Haider, S., Ashraf, S., & Qaiser, S. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1150. [Link]

-

Roth, B. L., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. [Link]

-

Solubility of Things. Piperidine. [Link]

-

ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

-

PubChem. 4-Phenylpiperidine. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Wikipedia. Piperidine. [Link]

-

ResearchGate. X-ray crystal structure of the minor anti-piperidine product 14d. [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Al-Dhfyan, A., & Al-Ghamdi, K. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Saudi Pharmaceutical Journal, 24(5), 591-597. [Link]

-

PubChem. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. National Center for Biotechnology Information. [Link]

-

Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

-

PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]

-

Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Bishnoi-Garg/c8e5e8a5b7d1c6e1c8b2a8d3e5e4d9b4d8c0b5c1]([Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

Nottingham Trent University. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

-

PolyU Institutional Research Archive. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

-

ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

Sources

- 1. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1187468-22-9 CAS MSDS ((R)-2-(4-FLUOROPHENYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(2-Fluorophenyl)Piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it an invaluable scaffold in the design of therapeutics for a spectrum of neurological and psychiatric disorders.[3] The introduction of a fluorophenyl group to the piperidine core, as in 4-(2-Fluorophenyl)Piperidine, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates, enhancing their potential for therapeutic success.

This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and strategic applications in drug discovery, with a focus on its role as a key intermediate in the development of novel CNS-active agents.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 180161-17-5 | [Chemical Supplier Data] |

| Molecular Formula | C₁₁H₁₄FN | [PubChem] |

| Molecular Weight | 179.23 g/mol | [PubChem] |

| Appearance | Typically a solid | [General Chemical Knowledge] |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [General Chemical Knowledge] |

Strategic Synthesis of this compound

The synthesis of this compound is a critical step in its utilization as a building block for more complex molecules. A common and effective strategy involves the catalytic hydrogenation of a tetrahydropyridine precursor. This approach is favored for its high efficiency and the relative ease of purification of the final product.

Rationale for the Synthetic Approach

The choice of catalytic hydrogenation is predicated on several key factors. Firstly, the double bond within the tetrahydropyridine ring is readily reduced under standard hydrogenation conditions. Secondly, the use of a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), is well-established for this type of transformation, offering high yields and clean conversions. The selection of a protic solvent like methanol or ethanol is ideal for dissolving the substrate and facilitating the interaction with the catalyst surface and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of a Tetrahydropyridine Precursor

This protocol describes a representative synthesis of this compound from its corresponding N-protected tetrahydropyridine precursor.

Materials and Equipment:

-

N-benzyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine

-

Palladium hydroxide on carbon (20% Pd)

-

Methanol (anhydrous)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Reaction flask

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve N-benzyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine in anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 20% palladium hydroxide on carbon to the solution. The flask is then securely attached to the hydrogenation apparatus.

-

Hydrogenation: The reaction vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (e.g., 50 psi). The reaction mixture is then agitated at room temperature for a specified period (typically 24-48 hours), or until hydrogen uptake ceases.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol to ensure complete recovery of the product. The combined filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Product Isolation: The resulting residue can be further purified by column chromatography or crystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block in the synthesis of a wide range of pharmacologically active compounds, particularly those targeting the central nervous system.[4] The presence and position of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to its biological target.

Role in the Development of Serotonin Receptor Modulators

Derivatives of fluorophenylpiperidine have been instrumental in the development of potent and selective ligands for serotonin (5-HT) receptors. For instance, the core structure is found in compounds designed as 5-HT2A receptor inverse agonists, which have shown potential as antipsychotic agents.[5][6] An inverse agonist not only blocks the action of the endogenous agonist (serotonin) but also reduces the basal activity of the receptor.

Caption: 5-HT2A receptor signaling and inverse agonist action.

Utility in Targeting Dopamine and Norepinephrine Transporters

The fluorophenylpiperidine moiety is also a key structural feature in compounds designed to interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). Modulation of these transporters is a critical strategy in the treatment of various neurological and psychiatric conditions, including depression, ADHD, and substance abuse disorders. The specific substitution pattern on the phenyl ring can influence the selectivity and affinity of the compound for different transporters.

As a Precursor for Novel Antihypertensive and Neuroprotective Agents

Research has also explored the use of fluorophenylpiperidine derivatives in the development of novel antihypertensive agents and neuroprotective compounds. For example, they have been incorporated into molecules designed as T-type calcium channel blockers and NMDA receptor antagonists.[4]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its strategic incorporation into novel molecular entities allows for the fine-tuning of pharmacological properties, leading to the development of more effective and safer therapeutics for a range of CNS disorders. A thorough understanding of its synthesis and chemical reactivity is paramount for medicinal chemists aiming to leverage this privileged scaffold in their research and development endeavors. The continued exploration of derivatives based on this core structure is expected to yield the next generation of innovative medicines.

References

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

- ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.

- Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.

- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Piperidine Intermediates in Drug Discovery.

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5–16.

- Sigma-Aldrich. (n.d.). 4-fluorophenyl piperidine hcl.

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.

- Logvinenko, I. G., et al. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9.

- Al-Suhaimi, K. S., et al. (2024). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 29(13), 3045.

- O-Key, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Wang, H., et al. (2020). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Organic letters, 22(15), 5849–5854.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

-

Organic Syntheses. (n.d.). Copper, tetrakis(pentafluorophenyl)tetra-. Retrieved from [Link]

- Singh, A., et al. (2021). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. CNS & Neurological Disorders - Drug Targets, 20(5), 478-490.

- O'Hagan, D. (2000). Pyridine and piperidine alkaloids: an update.

- Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2375-2384.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility and stability of 4-(2-Fluorophenyl)Piperidine

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Fluorophenyl)Piperidine

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. The compound this compound, a key structural motif in medicinal chemistry for developing psychoactive and other therapeutic agents, is no exception.[1]

This guide is structured to move beyond a simple recitation of facts. It is designed to provide fellow researchers and drug development professionals with a comprehensive, practical, and scientifically grounded understanding of this compound. We will delve into the theoretical underpinnings of its expected behavior, provide field-tested experimental protocols for its characterization, and explore its potential liabilities. The causality behind each experimental choice is explained, ensuring that the methodologies are not just followed, but understood. By integrating predictive science with robust analytical validation, we can build a holistic profile of this important chemical entity.

Section 1: Core Physicochemical Properties

Understanding the foundational properties of this compound is the first step in predicting its behavior in various experimental and physiological systems. The presence of a lipophilic 2-fluorophenyl group appended to a basic piperidine ring dictates its characteristics.[1]

| Property | Value | Source |

| CAS Number | 180161-17-5 | [1] |

| Molecular Formula | C₁₁H₁₄FN | [1] |

| Molecular Weight | 179.23 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| pKa (predicted) | 9.65 ± 0.10 (for the piperidinium ion) | [3] |

| XLogP3 (predicted) | 2.1 | [2] |

Note: Some properties are derived from the closely related isomer 4-(4-Fluorophenyl)piperidine due to a greater availability of public data; these serve as strong estimations.

Section 2: Solubility Profile

A compound's solubility governs its absorption, distribution, and formulation possibilities. For an orally administered drug, poor aqueous solubility can be a significant barrier to achieving therapeutic concentrations.

Theoretical Solubility Assessment

The structure of this compound—containing a polar, basic nitrogen atom capable of hydrogen bonding and a nonpolar, lipophilic aromatic ring—suggests a classic solubility trade-off.[4][5]

-

Aqueous Solubility : The parent piperidine ring is highly soluble in water.[4] However, the addition of the fluorophenyl group significantly increases the molecule's lipophilicity (as indicated by a predicted XLogP3 of 2.1[2]), which is expected to make this compound poorly soluble in aqueous media, especially at neutral pH.

-

Organic Solubility : The compound is predicted to be readily soluble in a range of organic solvents. Polar aprotic solvents should effectively solvate both the polar and nonpolar regions of the molecule. Solubility is expected to decrease in highly nonpolar, aliphatic solvents.[5]

Table 2: Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low (Water), High (Alcohols) | Limited by lipophilic ring in water; alcohols can solvate both polar and nonpolar moieties. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Excellent solvation of both the piperidine ring and the aromatic system.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to dissolve the compound.[4] |

| Nonpolar Aromatic | Toluene | Moderate | Aromatic ring interactions can aid solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Insufficient polarity to overcome the crystal lattice energy of the solid.[4] |

Experimental Protocol: Kinetic Solubility Determination

This high-throughput screening method is invaluable in early discovery to quickly assess solubility from a DMSO stock solution, mimicking how compounds are often handled in biological assays.

Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation : Dispense 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition : Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well (final concentration: 100 µM, 1% DMSO). Mix vigorously for 1-2 hours at room temperature.

-

Equilibration & Filtration : Allow the plate to stand for an additional hour to reach equilibrium. Remove precipitated material by centrifugation (3000 x g for 20 min) or filtration through a 0.45 µm filter plate.

-

Quantification : Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated RP-HPLC method with a standard curve.

Causality : Using a DMSO stock reflects common practice and provides a "worst-case" scenario where the compound is crashed out of a supersaturated solution. This value is critical for interpreting results from cell-based assays that use similar dosing methods.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility, essential for pre-formulation and regulatory filings.

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing the solvent of interest (e.g., water, pH 7.4 buffer).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is critical to ensure a true equilibrium between the solid and dissolved states is achieved.

-

Phase Separation : After equilibration, allow the vials to stand, then carefully collect a sample of the supernatant, ensuring no solid material is transferred. Centrifugation is highly recommended.

-

Analysis : Dilute the supernatant and analyze it using a validated RP-HPLC method to determine the concentration.

Section 3: Chemical Stability Profile & Forced Degradation

Forced degradation studies are a regulatory requirement and a critical tool for understanding a molecule's intrinsic stability.[6] By subjecting the compound to stress conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products.[6][7]

Predicted Degradation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation: the secondary amine of the piperidine ring and the fluorophenyl ring.

-

Oxidation : The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, potentially forming an N-oxide or, under more aggressive conditions, leading to ring-opening products.[8] This is a common degradation pathway for amine-containing pharmaceuticals.

-

Photodegradation : Aromatic systems can absorb UV radiation, which can initiate radical-based degradation pathways.[8]

-

Thermal Degradation : While the core structure is relatively stable, high temperatures can provide the energy needed to initiate decomposition.[9]

Diagram 1: Hypothetical Oxidative Degradation Pathway

Caption: Hypothetical oxidation of the piperidine nitrogen.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to satisfy ICH Q1A(R2) guidelines. A stability-indicating analytical method (see Section 4) is required to analyze the results.

Diagram 2: Forced Degradation Experimental Workflow

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

-

Stock Solution : Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile or an acetonitrile/water mixture.

-

Control Sample : Dilute the stock solution to the target analytical concentration (~0.1 mg/mL) with the analysis mobile phase and store it at 4°C in the dark. This is the T=0 and control sample.

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C. Withdraw aliquots at specified time points (e.g., 8, 24, 48 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Keep the sample at 60°C. Withdraw, neutralize with an equivalent amount of acid, and dilute for analysis.

-

Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw aliquots, quench if necessary, and dilute for analysis.[10]

-

Thermal Degradation :

-

Solution: Keep a sample of the stock solution in a sealed vial at 80°C.

-

Solid: Place a sample of the solid compound in an oven at 80°C.[8]

-

At each time point, cool the sample, dissolve/dilute as needed, and analyze.

-

-

Photolytic Degradation : Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A parallel control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis : Analyze all stressed samples, alongside the unstressed control, using a stability-indicating RP-HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Section 4: Analytical Methodologies

A robust, validated analytical method is essential for accurately quantifying this compound and its impurities or degradation products.

Stability-Indicating RP-HPLC Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for this purpose. A "stability-indicating" method is one that can separate the parent drug from all its degradation products, ensuring that the parent peak is pure.

Table 3: Recommended Starting Conditions for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides good hydrophobic retention for the fluorophenyl group.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the piperidine nitrogen is protonated, leading to sharp peak shapes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 10 minutes | A gradient is crucial to elute the parent compound and separate it from potentially more polar or less polar degradation products. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection | UV at ~264 nm (λmax of fluorophenyl) | The fluorophenyl chromophore provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 2-5 µL |

Method Validation : This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly stability-indicating.

LC-MS for Degradant Identification

While HPLC-UV can quantify the disappearance of the parent compound and the appearance of new peaks, it does not identify them. For this, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By coupling the HPLC separation to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing crucial clues to their chemical structures.

Conclusion

This technical guide provides a comprehensive framework for evaluating the . The theoretical assessments, grounded in its chemical structure, predict it to be a compound with low aqueous solubility but good solubility in most organic solvents. Its primary stability liabilities are likely related to the oxidation of the piperidine nitrogen and potential photolytic degradation. The detailed experimental protocols provided herein offer a robust starting point for researchers to generate the critical data needed to advance a drug development program. A thorough understanding and empirical validation of these properties are not merely academic exercises; they are essential prerequisites for successful formulation, toxicological assessment, and the ultimate clinical application of any therapeutic agent derived from this valuable scaffold.

References

-

ChemBK. (2024). 4-(4-Fluorophenyl)piperidine. Retrieved from ChemBK. [Link]

-

PubChem. Piperidine, 4-[(4-fluorophenyl)thio]-. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from ResearchGate. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Solubility of Things. Piperidine. Retrieved from Solubility of Things. [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. National Center for Biotechnology Information. [Link]

-

R Discovery. Forced Degradation Studies Research Articles. Retrieved from R Discovery. [Link]

-

RSC Publishing. Analytical Methods. Royal Society of Chemistry. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. American Chemical Society. [Link]

-

ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

-

ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

-

Sensus Impact. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

NIH National Library of Medicine. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

-

PubMed. (2016). Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA) Using a Stability-Indicating HPLC Method. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 180161-17-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1187468-22-9 CAS MSDS ((R)-2-(4-FLUOROPHENYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Fluorophenylpiperidines: A Case Study of (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into structure-activity relationships (SAR), guides lead optimization, and is critical for understanding pharmacokinetic and pharmacodynamic properties. The fluorophenylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous CNS-active agents. The introduction of a fluorine atom can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability, making a detailed structural understanding essential.[1][2] This guide provides an in-depth, practical walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, from crystal growth to final structure validation and analysis. While focused on the principles applicable to 4-(2-Fluorophenyl)piperidine, this document will use the published crystal structure of a closely related analogue, (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride , as a detailed case study to ground the discussion in field-proven data and methodology.[3][4]

Introduction: The Strategic Importance of Structural Analysis

In drug development, the credo is "structure dictates function." For researchers working with fluorophenylpiperidine derivatives, this is particularly true. The piperidine ring can adopt several conformations (e.g., chair, boat, twist-boat), and the orientation of the fluorophenyl substituent is critical for receptor binding and biological activity.[5][6] The position of the fluorine atom (ortho-, meta-, or para-) significantly alters the electronic and steric profile of the molecule, influencing everything from pKa to metabolic pathways.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules. It provides precise atomic coordinates, from which we can derive definitive bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern crystal packing. This guide is structured to mirror the logical flow of an actual structure determination project, explaining not just the "how" but the critical "why" behind each step.

The Crystallization Imperative: From Solution to Single Crystal

The most critical and often most challenging step in SC-XRD is obtaining high-quality single crystals.[2] A suitable crystal for diffraction should be a single, well-ordered lattice, typically between 0.1-0.3 mm in size, with clean faces and no visible defects. For piperidine derivatives, which are often synthesized as hydrochloride salts to improve handling and solubility, specific crystallization strategies are employed.

Experimental Protocol: Crystallization of a Fluorophenylpiperidine Salt

-

Causality: The choice of solvent is paramount. The ideal solvent (or solvent system) will dissolve the compound moderately at a high temperature and poorly at a low temperature. This differential solubility is the driving force for crystallization. For polar amine salts like our case study compound, polar protic solvents like methanol, ethanol, or isopropanol, or aprotic solvents like acetonitrile, are excellent starting points. The published structure of our case study was successfully crystallized from a mixture of chloroform and methanol.[4]

-

Step-by-Step Protocol (Slow Evaporation):

-

Solubilization: Dissolve 5-10 mg of the purified compound (e.g., this compound HCl) in a minimal volume (0.5-1.0 mL) of a suitable solvent (e.g., methanol) in a small, clean vial. Gentle warming may be required to achieve full dissolution.

-

Anti-Solvent Addition (Optional): If a co-solvent system is used, add a more volatile "anti-solvent" (e.g., chloroform or diethyl ether) dropwise until the solution becomes faintly turbid. Add a single drop of the primary solvent to restore clarity. This brings the solution to a state of supersaturation.

-

Incubation: Cover the vial with a cap, or with parafilm perforated with a few small holes made by a needle. This restricts the rate of evaporation.

-

Isolation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at constant room temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove a candidate crystal using a nylon loop or a fine needle and mount it for diffraction analysis.

-

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is mounted on the goniometer of a diffractometer, it is bombarded with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.

Workflow for Single-Crystal X-ray Diffraction Data Collection

Sources

- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-(2-Fluorophenyl)piperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 4-(2-Fluorophenyl)piperidine in Modern Medicinal Chemistry